molecular formula C11H13ClN2O3 B1526007 Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate CAS No. 1238324-67-8

Tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate

Cat. No. B1526007
Key on ui cas rn: 1238324-67-8
M. Wt: 256.68 g/mol
InChI Key: GKFAVHZVKTXFTG-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of N,N-diisopropylamine (4.6 mL, 33 mmol) in anhydrous ethyl ether cooled at −78° C. was added n-butyllithium (1.0M solution in hexanes, 22 mL, 36 mmol). After 30 minutes at this temperature, tert-butyl acetate (3.8 g, 33 mmol) was added slowly to the reaction mixture as a solution in anhydrous diethyl ether (10 mL). After another 20 minutes of stirring at −78° C., tert-butyl 6-chloro-4-formylpyridin-3-ylcarbamate (4.0 g, 16 mmol) was slowly added to the mixture as a solution in tetrahydrofuran (10 mL). The reaction mixture was warmed to room temperature and then poured onto ice. The organic layer was separated, dried over sodium sulfate, and evaporated in vacuo to afford a residue that was redissolved in 1,4-dioxane (30 mL), treated with a 5.0M solution of hydrogen chloride in water (30 mL), and heated at 90° C. for 2 hours. The cooled reaction mixture was neutralized by addition of solid sodium bicarbonate, producing a fine white precipitate. Solids were collected via vacuum filtration, washing with water (25 mL) and then tetrahydrofuran (25 mL) to afford the title compound as a white solid (2.3 g, 82%), which was used in the next step without further purification.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
82%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.C(OC(C)(C)C)(=O)C.[Cl:21][C:22]1[N:27]=[CH:26][C:25]([NH:28][C:29](=[O:35])OC(C)(C)C)=[C:24]([CH:36]=O)[CH:23]=1.Cl.C(=O)(O)[O-].[Na+]>C(OCC)C.O1CCCC1.O1CCOCC1.O>[Cl:21][C:22]1[CH:23]=[C:24]2[C:25](=[CH:26][N:27]=1)[NH:28][C:29](=[O:35])[CH:1]=[CH:36]2 |f:5.6|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After another 20 minutes of stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
producing a fine white precipitate
FILTRATION
Type
FILTRATION
Details
Solids were collected via vacuum filtration
WASH
Type
WASH
Details
washing with water (25 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C2C=CC(NC2=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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